Product packaging for 3-(3-Bromo-4-methoxyphenyl)propanenitrile(Cat. No.:CAS No. 943-66-8)

3-(3-Bromo-4-methoxyphenyl)propanenitrile

Cat. No.: B1625543
CAS No.: 943-66-8
M. Wt: 240.1 g/mol
InChI Key: HQLLUIGQAYVFBX-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis Research

In contemporary organic synthesis, the development of efficient and selective methods for the construction of functionalized aromatic compounds is a cornerstone of molecular design. Arylpropanenitriles, as a class of compounds, are significant precursors to a variety of pharmaceuticals and biologically active molecules. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and ketones, making them versatile building blocks. The presence of bromo and methoxy (B1213986) substituents on the aromatic ring of 3-(3-Bromo-4-methoxyphenyl)propanenitrile offers additional handles for chemical modification, allowing for the introduction of further complexity and the tuning of electronic and steric properties.

Modern synthetic strategies are increasingly focused on sustainability and atom economy. Research in this area often explores catalytic methods, including enzymatic and organometallic approaches, to achieve desired transformations under mild conditions. acs.orgpolimi.it The synthesis and subsequent reactions of compounds like this compound are therefore of interest to chemists seeking to develop novel and efficient synthetic routes.

Historical Development and Significance of Related Arylpropanenitriles

The history of medicinal chemistry is rich with examples of how the exploration of plant-derived and synthetically modified compounds has led to significant therapeutic advancements. cutm.ac.inpharmaguideline.comslideshare.netscribd.comnih.gov Arylpropanenitriles and their derivatives have played a role in this history, often serving as key intermediates in the synthesis of pharmaceuticals. For instance, the related compound, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, is a crucial intermediate in the industrial synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure. google.comgoogle.com

The development of synthetic methods to access these types of molecules has evolved over time, moving from classical multi-step syntheses to more streamlined and efficient processes. This progression reflects the broader trends in organic chemistry, where the demand for complex molecules for drug discovery and materials science has driven innovation in synthetic methodology.

Structural Features and Their Influence on Chemical Reactivity of this compound

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the propanenitrile chain, the methoxy group, and the bromo substituent on the aromatic ring.

The propanenitrile side chain offers several avenues for chemical transformation. The nitrile group (-C≡N) is a versatile functional group that can undergo hydrolysis to form a carboxylic acid, reduction to form a primary amine, or react with organometallic reagents to form ketones.

The aromatic ring is substituted with two groups that have opposing electronic effects. The methoxy group (-OCH3) is an electron-donating group due to its ability to donate a lone pair of electrons to the aromatic ring through resonance. This effect increases the electron density of the ring, making it more susceptible to electrophilic aromatic substitution. msu.edulibretexts.orgmsu.edulumenlearning.comlibretexts.org Methoxy groups are known to be activating and ortho-, para-directing.

Conversely, the bromo group (-Br) is an electron-withdrawing group due to its electronegativity (inductive effect), which deactivates the ring towards electrophilic substitution. lumenlearning.comlibretexts.org However, like other halogens, it is also an ortho-, para-director because of the resonance effect of its lone pairs.

The combined influence of these substituents on the reactivity of the benzene (B151609) ring is a key consideration in any synthetic application of this molecule. The methoxy group's activating effect competes with the bromine's deactivating effect. In electrophilic aromatic substitution reactions, the position of the incoming electrophile will be directed to the positions ortho and para to the activating methoxy group, and ortho and para to the deactivating bromo group. The precise outcome of such a reaction would depend on the specific electrophile and reaction conditions.

Interactive Data Table: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentElectronic EffectActivating/DeactivatingDirecting Effect
Methoxy (-OCH3)Electron-donating (resonance)ActivatingOrtho, Para
Bromo (-Br)Electron-withdrawing (inductive)DeactivatingOrtho, Para

Overview of Current Research Trajectories Involving the Compound

While direct research on this compound is limited, current research trends in related areas suggest potential applications for this compound. The focus on green chemistry and sustainable synthesis methods is a prominent theme in modern chemical research. thecalculatedchemist.com This includes the use of biocatalysts, such as enzymes, for selective transformations. acs.orgpolimi.it Given the interest in chiral molecules in the pharmaceutical industry, the development of enantioselective methods for the synthesis and modification of arylpropanenitriles is an active area of investigation.

Furthermore, the integration of artificial intelligence and machine learning is beginning to accelerate the discovery and optimization of chemical reactions and the design of new molecules with desired properties. thecalculatedchemist.com It is plausible that compounds like this compound could be identified through such computational approaches as potential building blocks for novel materials or therapeutic agents. The ongoing development of new synthetic methodologies and the constant search for novel molecular scaffolds in drug discovery suggest that the utility of functionalized arylpropanenitriles will continue to be an area of academic and industrial interest.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNO B1625543 3-(3-Bromo-4-methoxyphenyl)propanenitrile CAS No. 943-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLLUIGQAYVFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547399
Record name 3-(3-Bromo-4-methoxyphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-66-8
Record name 3-(3-Bromo-4-methoxyphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3 Bromo 4 Methoxyphenyl Propanenitrile

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-(3-Bromo-4-methoxyphenyl)propanenitrile reveals several logical bond disconnections that suggest potential forward synthetic pathways. The most apparent disconnections are at the C-C bonds of the propanenitrile chain and the C-C bond between the aromatic ring and the side chain.

Disconnection (a): Breaking the bond between the α- and β-carbons of the nitrile side chain suggests an alkylation reaction. This would involve a two-carbon electrophile reacting with a carbanion derived from a substituted phenylacetonitrile (B145931).

Disconnection (b): A disconnection between the benzylic carbon and the aromatic ring points towards a cross-coupling reaction, potentially involving a substituted aryl halide and a three-carbon synthon bearing a nitrile group.

Disconnection (c): Cleavage of the C-CN bond suggests a cyanation reaction of a suitable precursor bearing a three-carbon side chain attached to the aromatic ring.

These primary disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical Approaches to Propanenitrile Scaffold Formation

Classical organic synthesis provides a robust toolbox for the formation of the propanenitrile scaffold. These methods often involve nucleophilic substitution or addition reactions.

One of the most direct methods for introducing a nitrile group is through a cyanation reaction. In the context of synthesizing this compound, this would typically involve the reaction of a suitable haloalkane with a cyanide salt.

A plausible route would start from 3-bromo-4-methoxybenzaldehyde. This starting material can be reduced to the corresponding alcohol, (3-bromo-4-methoxyphenyl)methanol, which is then converted to a benzyl (B1604629) halide, such as 3-bromo-4-methoxybenzyl bromide. Subsequent reaction with a cyanide source, like sodium or potassium cyanide, would yield 3-bromo-4-methoxyphenylacetonitrile. While this provides a closely related structure, further chain elongation would be necessary.

Alternatively, a three-carbon precursor could be employed. For instance, if 1-(3-bromo-4-methoxyphenyl)propan-3-ol were available, it could be converted to the corresponding halide or sulfonate ester, followed by nucleophilic substitution with a cyanide salt to furnish the target molecule.

Precursor TypeCyanide SourceGeneral Conditions
Alkyl HalideNaCN or KCNPolar aprotic solvent (e.g., DMSO, DMF)
Alkyl SulfonateNaCN or KCNPolar aprotic solvent

This table presents generalized conditions for cyanation reactions.

A highly feasible approach involves the alkylation of a substituted phenylacetonitrile. A documented synthesis for the structurally similar compound, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, utilizes the alkylation of deprotonated acetonitrile (B52724) with a substituted benzyl bromide. google.comgoogle.comjustia.com A similar strategy can be envisioned for the target compound.

The key precursor for this route is 3-bromo-4-methoxyphenylacetonitrile, which is commercially available. biosynth.comtargetmol.com This compound can be deprotonated at the benzylic position using a strong base, such as sodium amide or an organolithium reagent like n-butyllithium, to form a resonance-stabilized carbanion. This nucleophilic carbanion can then be reacted with a one-carbon electrophile, such as formaldehyde (B43269) or a methyl halide, followed by appropriate workup to yield the desired propanenitrile. More commonly, the propanenitrile chain can be constructed by reacting the anion of acetonitrile with a suitable benzyl halide. For instance, treatment of acetonitrile with a strong base like n-butyllithium at low temperatures generates a nucleophile that can react with a 3-bromo-4-methoxybenzyl halide. google.comjustia.com

Acetonitrile DerivativeBaseElectrophile
3-Bromo-4-methoxyphenylacetonitrileNaNH₂, n-BuLiOne-carbon electrophile
Acetonitrilen-BuLi, LDA3-Bromo-4-methoxybenzyl halide

This table outlines potential alkylation strategies for the synthesis of this compound.

Reductive amination is a powerful method for forming amines from carbonyl compounds and ammonia (B1221849) or primary amines, followed by reduction. While this reaction primarily leads to amines, it is not a direct route to the formation of nitriles. The conversion of an aldehyde or ketone to a nitrile typically proceeds through the formation of an oxime followed by dehydration, or via a Strecker synthesis which yields an α-aminonitrile. These pathways are not directly applicable to the formation of a propanenitrile from a simple aromatic aldehyde in a single reductive amination-like step.

Advanced Transition Metal-Catalyzed Syntheses

Modern organic synthesis heavily relies on transition metal catalysis to form carbon-carbon bonds with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly relevant for the synthesis of substituted aromatic compounds.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov To synthesize this compound, a potential Heck reaction could involve the coupling of 1,3-dibromo-2-methoxybenzene (B1584050) with acrylonitrile. However, controlling the regioselectivity of such a reaction could be challenging. A more plausible Heck approach would be the reaction of a protected 3-bromo-4-methoxyphenyl halide with allyl cyanide, although the availability of allyl cyanide and potential side reactions would need to be considered.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgharvard.edunih.gov A conceivable Suzuki-Miyaura strategy for the synthesis of this compound could involve the coupling of a boronic acid or ester derivative of 3-bromo-4-methoxyphenol (B107203) with a suitable three-carbon building block containing a nitrile and a leaving group. For example, coupling 3-bromo-4-methoxyphenylboronic acid with a halo-propanenitrile derivative could potentially yield the target compound. The reactivity of the different halide positions on the starting materials would be a critical factor in the success of this approach.

Coupling ReactionAryl PartnerCoupling PartnerCatalyst System
Heck Reaction1,3-Dibromo-2-methoxybenzeneAcrylonitrilePd catalyst (e.g., Pd(OAc)₂) + Ligand + Base
Suzuki-Miyaura3-Bromo-4-methoxyphenylboronic acid3-HalopropanenitrilePd catalyst (e.g., Pd(PPh₃)₄) + Base

This table summarizes potential palladium-catalyzed cross-coupling strategies.

Copper-Mediated Reactions

Copper-catalyzed cyanation of aryl halides, a modern variant of the classic Rosenmund-von Braun reaction, presents a viable pathway for the synthesis of aryl nitriles. The traditional method often requires high temperatures and stoichiometric amounts of copper(I) cyanide, leading to challenges in product purification and significant copper waste. organic-chemistry.org Modern catalytic systems utilize substoichiometric amounts of a copper catalyst, offering a more efficient and environmentally benign alternative.

A significant advancement in this area is the copper-catalyzed domino halide exchange-cyanation of aryl bromides. organic-chemistry.org This process allows for the in-situ conversion of an aryl bromide to a more reactive aryl iodide, which then undergoes cyanation. This one-pot procedure is advantageous as it circumvents the need to prepare and isolate the often more expensive and less stable aryl iodides. The reaction typically employs a copper(I) source, such as copper(I) iodide (CuI), in the presence of an iodide salt like potassium iodide (KI) and a cyanide source, commonly sodium cyanide (NaCN). The use of a diamine ligand can further enhance the catalytic activity. organic-chemistry.org

For the synthesis of this compound, a potential precursor would be a dihalo-substituted benzene (B151609) ring, which would undergo selective cyanation. Alternatively, a precursor like 1-bromo-4-methoxy-2-(3-halopropyl)benzene could be subjected to a copper-catalyzed cyanation to introduce the nitrile group at the terminus of the propyl chain.

A general representation of a copper-catalyzed cyanation of an aryl bromide is depicted below:

General Reaction Scheme for Copper-Catalyzed Cyanation

Where Ar represents the substituted phenyl group, and M-CN is a cyanide source.

Catalyst SystemCyanide SourceSolventTemperature (°C)Yield (%)Reference
CuI (10 mol %), KI (20 mol %), N,N'-dimethylethylenediamine (1.0 equiv)NaCN (1.2 equiv)Toluene110Varies organic-chemistry.org
CuIK4[Fe(CN)6]VariousMildVaries researchgate.net

This table represents general conditions for copper-catalyzed cyanation of aryl bromides and would be applicable for the synthesis of precursors to this compound.

Nickel and Other Metal-Catalyzed Processes

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, including the synthesis of nitriles from aryl halides. These methods are often advantageous due to the lower cost and higher reactivity of nickel catalysts compared to palladium in certain transformations.

One prominent method is the nickel-catalyzed reductive cyanation of aryl halides. mdpi.comnih.gov This approach utilizes a nickel catalyst, a reducing agent (such as zinc), and a cyanide source. A key advantage is the broad functional group tolerance, allowing for the cyanation of complex molecules without the need for extensive protecting group strategies. mdpi.comnih.gov For the synthesis of this compound, a suitable precursor would be 1-bromo-2-(3-chloropropyl)-4-methoxybenzene, where the aryl bromide moiety would be the site of cyanation.

Another innovative approach involves the use of acetonitrile as the cyanide source, which is significantly less toxic than metal cyanides. nih.gov This transformation is assisted by an organosilicon reductant and proceeds via the cleavage of the C-CN bond in acetonitrile. nih.gov Photoredox catalysis has also been combined with nickel catalysis to achieve the cyanation of aryl halides under remarkably mild, room-temperature conditions, further enhancing the safety and sustainability of the process. chinesechemsoc.org

Catalyst SystemCyanide SourceReductant/AdditiveSolventTemperatureYield Range (%)Reference
NiBr2, LigandBrCNZnNot specifiedMildModerate to Good mdpi.com
Ni(MeCN)62, 1,10-phenanthrolineAcetonitrileSi-Me4-DHPAcetonitrile80-100 °C59-97 nih.gov
Ni(II) catalyst, Photoredox catalyst(Hetero)aryl nitrilesVisible lightNot specifiedRoom Temp53-93 chinesechemsoc.org

This table illustrates various nickel-catalyzed cyanation methods applicable to aryl halides, which could be adapted for the synthesis of the target compound or its precursors.

Organocatalytic and Biocatalytic Routes

In the quest for greener and more sustainable synthetic methods, organocatalysis and biocatalysis have gained significant traction. These approaches avoid the use of potentially toxic and expensive heavy metals.

Organocatalysis in the context of nitrile synthesis often involves the activation of substrates through the formation of reactive intermediates like enamines or iminium ions. youtube.com For instance, the asymmetric cyanation of carbonyl compounds is a well-established organocatalytic reaction. nature.com While direct organocatalytic synthesis of this compound from simple precursors is not extensively documented, related transformations suggest potential routes. An "umpolung" strategy, combining organocatalysis and photoredox catalysis, has been developed for the enantioselective β-cyanation of enals, which could be conceptually applied to precursors of the target molecule. nature.com

Biocatalysis offers highly selective and environmentally benign alternatives for nitrile synthesis. Enzymes such as aldoxime dehydratases have been engineered for the efficient synthesis of aromatic nitriles from the corresponding aldoximes under mild aqueous conditions. nih.gov This method obviates the need for toxic cyanide reagents. The synthesis of this compound could be envisioned starting from 3-(3-bromo-4-methoxyphenyl)propanal, which would be converted to the corresponding aldoxime and then subjected to an engineered aldoxime dehydratase.

Furthermore, P450 monooxygenases have been engineered for the enantioselective benzylic hydroxylation of 3-arylpropanenitriles, demonstrating the potential of biocatalysis to introduce chirality into derivatives of the target compound. acs.org Lipases have also been employed for the kinetic resolution of racemic nitriles, offering another avenue for obtaining enantiomerically pure derivatives. nih.gov

Catalytic ApproachEnzyme/OrganocatalystSubstrate TypeKey FeaturesReference
BiocatalysisAldoxime Dehydratase (Oxd)AldoximesCyanide-free, mild aqueous conditions, high efficiency. nih.govchemistryviews.org
BiocatalysisP450 Monooxygenase3-ArylpropanenitrilesEnantioselective hydroxylation to form chiral β-hydroxy nitriles. acs.org
OrganocatalysisProline and derivativesCarbonyls, EnalsAsymmetric C-C and C-N bond formation. youtube.com

This table summarizes the key features of organocatalytic and biocatalytic approaches relevant to the synthesis of nitriles and their derivatives.

Stereoselective Synthesis Considerations (if applicable to derivatives)

While this compound itself is not chiral, derivatives of this compound where a stereocenter is introduced on the propane (B168953) chain are of significant interest, particularly in medicinal chemistry. acs.org The development of stereoselective methods to access such chiral nitriles is therefore a crucial aspect of its chemistry.

Several strategies can be employed for the stereoselective synthesis of chiral propanenitrile derivatives. One approach involves the catalytic asymmetric synthesis of secondary nitriles via stereoconvergent cross-coupling reactions. For example, nickel-catalyzed Negishi arylations of racemic α-bromonitriles have been shown to produce enantioenriched α-alkyl-α-arylnitriles. nih.gov This methodology could potentially be applied to a precursor of the target molecule to install a chiral center.

Another strategy involves the use of chiral catalysts in hydrocyanation reactions. While challenging, progress has been made in the enantioselective hydrocyanation of olefins. nih.gov Furthermore, biocatalytic methods, as mentioned previously, are inherently stereoselective. The use of engineered enzymes like P450 monooxygenases or lipases can provide access to highly enantioenriched chiral nitrile derivatives. acs.orgnih.gov The synthesis of axially chiral biaryl nitriles has also been achieved through base-induced chirality-relay from a stereogenic carbon center, highlighting the diverse strategies available for introducing chirality in nitrile-containing molecules. acs.org

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of a synthetic route to this compound and its derivatives depends on several factors, including cost, efficiency, selectivity, and environmental impact.

Metal-Catalyzed Reactions (Copper and Nickel):

Efficiency: Both copper and nickel-catalyzed cyanations can be highly efficient, often providing good to excellent yields. organic-chemistry.orgnih.gov Nickel catalysts, in some cases, can be more active and allow for the use of less reactive aryl chlorides. nih.gov

Selectivity: These methods generally exhibit good chemoselectivity, tolerating a wide range of functional groups. organic-chemistry.orgmdpi.com However, achieving regioselectivity in molecules with multiple halogen atoms can be challenging and may require careful optimization of reaction conditions.

Drawbacks: A primary concern is the toxicity of both the metal catalysts and the cyanide sources often employed (e.g., NaCN, KCN, Zn(CN)2). While methods using less toxic cyanide sources like acetonitrile are being developed, they may require specific activators or higher temperatures. nih.gov

Organocatalytic and Biocatalytic Routes:

Efficiency: Biocatalytic methods, particularly with engineered enzymes, can be highly efficient, sometimes achieving very high substrate loadings. nih.gov Organocatalytic reactions can also be efficient, though they may require higher catalyst loadings compared to metal catalysts.

Selectivity: The hallmark of both organocatalysis and biocatalysis is their potential for high stereoselectivity, providing access to enantiomerically pure compounds. youtube.comacs.org Biocatalysts also offer excellent chemo- and regioselectivity. nih.gov

Advantages: These methods are generally considered more environmentally friendly due to the avoidance of heavy metals and often milder reaction conditions. Biocatalysis, in particular, utilizes renewable catalysts (enzymes) and is often performed in aqueous media. nih.gov

Drawbacks: The development of a suitable organocatalyst or the engineering of an enzyme for a specific substrate can be time-consuming and resource-intensive. The substrate scope of biocatalysts can sometimes be narrower than that of metal catalysts.

Mechanistic Investigations of Reactions Involving 3 3 Bromo 4 Methoxyphenyl Propanenitrile

Reactivity at the Nitrile Functional Group

The nitrile group is characterized by a carbon-nitrogen triple bond. Due to the high electronegativity of nitrogen, the carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org This electrophilicity is the basis for many of its characteristic transformations.

Nucleophilic Additions and Transformations

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. libretexts.orgevitachem.com This reaction is analogous to the nucleophilic attack on a carbonyl group. A wide variety of nucleophiles can react with nitriles, leading to a range of different functional groups.

One of the most common transformations is hydrolysis, which converts the nitrile to a carboxylic acid. This can occur under either acidic or basic conditions. In an acidic medium, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon, facilitating the attack by a weak nucleophile like water. libretexts.org An amide is formed as an intermediate in this process. libretexts.org

Organometallic reagents, such as Grignard reagents (R-MgX), also add to the nitrile carbon. The initial addition forms an imine anion salt. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone, providing a valuable method for carbon-carbon bond formation. libretexts.org

The table below summarizes the outcomes of nucleophilic additions to nitriles.

NucleophileIntermediateFinal ProductFunctional Group Transformation
Water (H₂O) / H⁺ or OH⁻AmideCarboxylic Acid-CN → -COOH
Grignard Reagent (R-MgX)Imine Anion SaltKetone-CN → -C(=O)R
Hydride (from LiAlH₄)Imine AnionPrimary Amine-CN → -CH₂NH₂
Thiols (e.g., Cysteine)ThioimidateThioimidate/Thiazoline-CN → -C(=NH)SR

Recent studies have also investigated the reaction of nitriles with biological nucleophiles like the thiol group in cysteine residues. nih.gov This reaction proceeds through a nucleophilic attack to form a thioimidate adduct, which can be a key interaction for nitrile-containing compounds in biological systems. nih.gov

Reductions to Amines and Imines

The nitrile group can be completely reduced to a primary amine (R-CH₂NH₂). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation. libretexts.orglibretexts.org The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from the reducing agent to the electrophilic nitrile carbon. libretexts.org

The first hydride addition breaks one of the π-bonds of the nitrile, forming an imine anion. libretexts.org This intermediate is still electrophilic and reacts with a second hydride ion to form a dianion, which is then protonated during aqueous workup to yield the primary amine. libretexts.orglibretexts.org

The reduction can be controlled to stop at the imine stage using less reactive hydride reagents like diisobutylaluminum hydride (DIBAL-H) and by carefully controlling the reaction temperature. Subsequent hydrolysis of the imine intermediate leads to the formation of an aldehyde.

The table below outlines common reagents for nitrile reduction.

ReagentProduct after HydrolysisNotes
Lithium Aluminum Hydride (LiAlH₄)Primary AmineComplete reduction
Catalytic Hydrogenation (H₂/Pd, Pt, or Ni)Primary AmineComplete reduction, widely used in industry
Diisobutylaluminum Hydride (DIBAL-H)AldehydePartial reduction to an imine intermediate

Cycloaddition Chemistry and Heterocycle Formation

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions to form heterocyclic systems. These reactions are valuable for constructing five-membered rings. A prominent example is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) to form a tetrazole ring.

While specific studies on the cycloaddition reactions of 3-(3-bromo-4-methoxyphenyl)propanenitrile are not widely documented, the general reactivity of nitriles is well-established. For instance, in related systems, nitrones have been shown to undergo [3+2] cycloadditions with nitroalkenes to form isoxazolidine (B1194047) rings. nih.govresearchgate.net The mechanism of these reactions is often analyzed using computational methods like Density Functional Theory (DFT) to predict regioselectivity and stereoselectivity. nih.govresearchgate.net The formation of heterocyclic structures from nitrile-containing compounds is a key strategy in medicinal chemistry and materials science. nih.gov

Reactivity of the Aryl Bromide Moiety

The bromo-substituted aromatic ring of this compound is a platform for transition-metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Cross-Coupling Reaction Mechanisms (e.g., C-C, C-N, C-O bond formations)

The aryl bromide functionality is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling is a widely used example that couples an organohalide with an organoboron compound. nih.govtcichemicals.com

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) intermediate.

Transmetalation : The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex, displacing the bromide. This step typically requires a base to activate the organoboron species. scielo.br

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst.

Research on similar substrates, such as ortho-bromoanilines, has shown that these reactions are tolerant of various functional groups, including methoxy (B1213986) and nitrile groups. nih.gov This tolerance is crucial for the synthesis of complex molecules.

The table below lists several important cross-coupling reactions applicable to aryl bromides.

Reaction NameNucleophileCatalyst (Typical)Bond Formed
Suzuki-MiyauraOrganoboron (R-B(OH)₂)Pd(PPh₃)₄, PdCl₂(dppf)C-C
StilleOrganotin (R-SnBu₃)Pd(PPh₃)₄C-C
HeckAlkenePd(OAc)₂, P(o-tol)₃C-C (alkenyl)
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuIC-C (alkynyl)
Buchwald-HartwigAmine, AlcoholPd₂(dba)₃, Ligand (e.g., BINAP)C-N, C-O

The chemoselectivity in molecules with multiple halides (e.g., bromo and triflate groups) can often be controlled, with the reaction favoring the more reactive site. researchgate.net

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence. libretexts.org

Addition : The nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org This step temporarily disrupts the aromaticity of the ring.

Elimination : The leaving group is expelled, and the aromaticity of the ring is restored.

The rate-determining step is the formation of the high-energy Meisenheimer complex. libretexts.orgyoutube.com This reaction is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. science.govyoutube.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

In this compound, the propanenitrile group has an electron-withdrawing effect, but it is attached to the ring at the meta position relative to the bromine atom. The methoxy group at the para position is an electron-donating group. Electron-donating groups destabilize the anionic intermediate and thus deactivate the ring towards SNAr. youtube.com Consequently, nucleophilic aromatic substitution on this compound is expected to be unfavorable under standard SNAr conditions. The reaction would likely require very harsh conditions or extremely powerful nucleophiles to proceed. youtube.com

Radical Reactions Involving the C-Br Bond

The carbon-bromine (C-Br) bond on the aromatic ring of this compound is a key site for radical-mediated reactions. These reactions typically proceed through a mechanism involving the homolytic cleavage of the C-Br bond, which can be initiated by heat, light (photolysis), or a radical initiator.

The fundamental process involves the formation of a highly reactive aryl radical centered on the carbon that was previously bonded to the bromine atom. The general mechanism can be broken down into three stages:

Initiation: An initiator (like AIBN) or energy input (UV light) generates an initial radical species. In the absence of a specific initiator, this can be the direct homolysis of the C-Br bond, although this often requires significant energy. A more common initiation step involves a radical initiator abstracting another atom to start a chain reaction. For instance, in reactions using N-Bromosuccinimide (NBS) and a radical initiator, a bromine radical (Br•) is generated which acts as the chain carrier. masterorganicchemistry.comyoutube.com

Propagation: The generated aryl radical, •C₆H₃(OCH₃)(CH₂CH₂CN), can then participate in a series of chain-propagating steps. For example, it can abstract a hydrogen atom from a donor molecule or react with another species in the reaction mixture. In a typical radical chain reaction, a bromine radical might abstract a hydrogen from another molecule, and the resulting radical attacks a bromine source like Br₂ to regenerate the bromine radical, continuing the cycle. masterorganicchemistry.com

Termination: The reaction concludes when radical species combine to form stable, non-radical products. This can occur through the dimerization of two aryl radicals, the combination of an aryl radical with another radical species (e.g., Br•), or other radical-quenching pathways. libretexts.org

The stability of the intermediate radical is a crucial factor. Aryl radicals are generally less stable than benzylic radicals, which are stabilized by resonance with the benzene (B151609) ring. numberanalytics.com However, the C-Br bond on an aromatic ring is weaker than aromatic C-H bonds, making it a preferential site for certain radical reactions, particularly under conditions that favor C-Br bond cleavage over C-H abstraction. The thermodynamics of the propagation steps are critical; for a chain reaction to be successful, the propagation steps must be energetically more favorable than termination steps. libretexts.org

Role of the Methoxy Substituent in Reaction Selectivity

The methoxy (-OCH₃) group at the C4 position plays a profound role in dictating the regioselectivity and rate of reactions involving the aromatic ring of this compound. Its influence stems from a combination of electronic and steric effects, as well as its ability to act as a directing group in certain reactions.

The methoxy group exerts a powerful dual electronic effect on the aromatic ring:

Mesomeric Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This resonance donation significantly increases the electron density at the ortho and para positions relative to the methoxy group. In this specific molecule, it enhances electron density at C3 (the position of the bromo substituent) and C5.

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group also exerts an electron-withdrawing inductive effect, pulling electron density away from the carbon atom to which it is attached (C4).

From a steric perspective, the methoxy group is moderately bulky. While not as large as a tert-butyl group, it can hinder the approach of reagents to the adjacent C3 and C5 positions, potentially influencing the regioselectivity of a reaction by favoring attack at the less hindered C5 position over the C3 position already occupied by the bromo group. rsc.org

The combination of these effects is subtle. For example, in non-catalyzed aminations of aryl halides, electron-donating groups like methoxy tend to favor reactions at the meta-position, whereas electron-withdrawing groups favor the ortho-position. acs.org The presence of the methoxy group can also enhance a ligand's binding properties in catalytic cycles. researchgate.netnih.gov

The methoxy group is a well-established directed metalation group (DMG). wikipedia.orgorganic-chemistry.org This capability allows for highly regioselective functionalization of the aromatic ring at the position ortho to the methoxy group. In the case of this compound, this would be the C5 position, as the C3 position is already substituted.

The mechanism of directed ortho-metalation (DoM) involves the coordination of a Lewis basic heteroatom (the oxygen of the methoxy group) to a Lewis acidic organolithium reagent, such as n-butyllithium (n-BuLi). baranlab.org This coordination brings the alkyllithium base into close proximity to the ortho-hydrogen, facilitating its abstraction and forming a new aryllithium intermediate. wikipedia.org

The process can be summarized as:

Complexation: The oxygen of the -OCH₃ group coordinates with the lithium atom of the organolithium reagent (e.g., n-BuLi).

Deprotonation: The alkyl base (e.g., butyl anion) abstracts a proton from the nearest ortho position (C5), leading to a thermodynamically stable lithiated intermediate.

Electrophilic Quench: The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles (E⁺), installing a new functional group exclusively at the C5 position.

This method provides a powerful synthetic route to contiguously polysubstituted aromatic compounds that are often difficult to access through classical electrophilic aromatic substitution, which would typically yield a mixture of ortho and para products. wikipedia.org The directing ability of the methoxy group is considered moderate compared to stronger DMGs like amides. organic-chemistry.org

Table 1: Relative Directing Ability of Common Directed Metalation Groups (DMGs)
Relative StrengthFunctional Group Examples
Strong-CONR₂, -SO₂NR₂, -OCONR₂
Moderate-OCH₃, -NR₂, -CH₂NR₂
Weak-Cl, -F, -CF₃

Data adapted from Snieckus, V. (1990) and other organic chemistry resources. organic-chemistry.org

Kinetic and Thermodynamic Aspects of Transformations

The feasibility and outcome of reactions involving this compound are governed by kinetic and thermodynamic principles. Key considerations include the bond dissociation energy of the C-Br bond and the activation energies of potential reaction pathways.

The C-Br bond is significantly weaker than the C-H bonds on the aromatic ring, making it the most likely site for homolytic cleavage in radical reactions. The table below lists typical bond dissociation energies (BDEs), illustrating the relative weakness of the C-Br bond.

Table 2: Typical Bond Dissociation Energies (BDEs)
BondBDE (kcal/mol)
Aryl C-H~111
Aryl C-Br~81
Benzylic C-H~89-90
O-O (in peroxides)~35-40

Data represents generalized values from various organic chemistry sources. masterorganicchemistry.comlibretexts.org

From a kinetic standpoint, the rate of a reaction is determined by its activation energy (ΔG‡). For radical reactions, the propagation steps must have sufficiently low activation barriers to proceed efficiently. libretexts.org In the case of DoM, the reaction is under kinetic control; it occurs rapidly at low temperatures (e.g., -78 °C) to prevent side reactions or decomposition of the organolithium intermediates. harvard.edu

Computational studies on related systems have shown how substituents influence activation barriers. For the amination of aryl halides, electron-donating groups like -OCH₃ tend to result in higher activation energies for substitution at the para-position compared to the meta-position. acs.org Theoretical studies on the thermal decomposition of related heterocyclic systems have calculated activation barriers for elimination reactions to be around 35 kcal/mol, indicating that significant thermal energy is required. mdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into the complex reaction mechanisms that are often difficult to probe experimentally. researchgate.netmdpi.com For a molecule like this compound, computational studies can elucidate transition state structures, reaction intermediates, and potential energy surfaces for various transformations.

Key areas where computational studies offer clarification include:

Radical Reactions: DFT calculations can model the homolytic cleavage of the C-Br bond, determine the spin density distribution in the resulting aryl radical, and calculate the activation barriers for subsequent propagation steps. This helps predict the most likely reaction pathways and products.

Directed ortho-Metalation: Computational models can map the entire reaction coordinate for DoM, from the initial complexation of the organolithium reagent with the methoxy group to the deprotonation event and the final structure of the lithiated intermediate. This can explain the high regioselectivity observed experimentally.

Substituent Effects: Theoretical investigations can quantify the electronic effects (mesomeric and inductive) of the methoxy and bromo substituents. By calculating parameters like molecular electrostatic potential and frontier molecular orbital energies, chemists can predict how these substituents will influence reactivity towards different types of reagents. acs.org For example, studies on the reaction between 2-methoxyfuran (B1219529) and an electrophile used calculations to show that the process is a "Forward Electron Density Flux" reaction, driven by electron transfer from the methoxy-activated ring. mdpi.com

Kinetic and Thermodynamic Parameters: DFT calculations can provide accurate estimates of reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (ΔG‡), allowing for a quantitative comparison of different potential reaction pathways. mdpi.com This is invaluable for understanding why a particular product is formed (kinetic vs. thermodynamic control) and for optimizing reaction conditions.

By employing methods like Molecular Electron Density Theory (MEDT) and Bonding Evolution Theory (BET), researchers can gain a detailed, step-by-step understanding of how bonds form and break throughout a reaction mechanism. mdpi.com

Derivatization and Structural Modification of 3 3 Bromo 4 Methoxyphenyl Propanenitrile

Transformations of the Nitrile Group to Carboxylic Acid Derivatives

The nitrile functionality is a versatile precursor to various carboxylic acid derivatives, including amides, carboxylic acids, and esters. These transformations typically involve hydrolysis or alcoholysis under acidic or basic conditions.

The conversion of the nitrile group in 3-(3-bromo-4-methoxyphenyl)propanenitrile to a primary amide or a carboxylic acid is a fundamental transformation. Acid- or base-catalyzed hydrolysis can be employed to achieve this.

Under acidic conditions, the nitrile is typically heated with a mineral acid such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of a protonated nitrile species, which is then attacked by water to form an amide intermediate, 3-(3-bromo-4-methoxyphenyl)propanamide. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid, 3-(3-bromo-4-methoxyphenyl)propanoic acid.

Alternatively, alkaline hydrolysis, using a base like sodium hydroxide, can be employed. This method initially produces the carboxylate salt, which upon acidification, yields the carboxylic acid. The intermediate amide can sometimes be isolated by carefully controlling the reaction conditions.

Table 1: Hydrolysis of this compound

ProductReagents and ConditionsGeneral Yield Range
3-(3-Bromo-4-methoxyphenyl)propanamideControlled acid or base hydrolysis (e.g., H₂SO₄, H₂O, heat or NaOH, H₂O, heat)Moderate to High
3-(3-Bromo-4-methoxyphenyl)propanoic acidStrong acid or base hydrolysis (e.g., aq. HCl, reflux or aq. NaOH, reflux, then H₃O⁺)High

The nitrile group can also be directly converted into esters through reactions like the Pinner reaction. Current time information in London, GB.organic-chemistry.org This reaction involves treating the nitrile with an alcohol in the presence of a strong acid, such as hydrogen chloride. The initial product is an imino ether salt (a Pinner salt), which upon hydrolysis, yields the desired ester. For example, reacting this compound with ethanol (B145695) under Pinner conditions would produce ethyl 3-(3-bromo-4-methoxyphenyl)propanoate.

Furthermore, the synthesis of N-substituted amide analogues is a valuable derivatization strategy. This can be achieved through various methods, including the partial hydrolysis of the nitrile to the primary amide followed by N-alkylation or N-arylation, or through more direct copper-catalyzed ipso-amidation of arylboronic acids with nitriles. organic-chemistry.org These methods allow for the introduction of a wide range of substituents on the amide nitrogen, leading to a diverse library of compounds.

Functionalization of the Aromatic Ring

The substituted benzene (B151609) ring of this compound offers several sites for further functionalization. The existing methoxy (B1213986) and bromo substituents play a crucial role in directing the regioselectivity of these reactions.

The methoxy group (-OCH₃) is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. brainly.invedantu.combyjus.com This directing effect is due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring, which increases the electron density at the ortho and para positions. The bromine atom, while deactivating due to its inductive effect, is also an ortho-, para-director. In this compound, the position ortho to the methoxy group (C-5) and the position para to the methoxy group (which is already substituted with the propanenitrile group) are activated. The position ortho to the bromine atom (C-2) is also a potential site for substitution.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orguwindsor.caharvard.eduorganic-chemistry.org The methoxy group is a well-established directing group for this reaction. wikipedia.org Treatment of an anisole (B1667542) derivative with a strong base, such as n-butyllithium, can lead to the deprotonation of the ortho position, forming a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a new substituent specifically at that position. In the case of this compound, the methoxy group would direct lithiation to the C-5 position. The resulting organolithium species can then react with a range of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new functional groups.

Table 2: Potential Regioselective Functionalization of the Aromatic Ring

Reaction TypeDirecting GroupPredicted Position of SubstitutionPotential Electrophiles/Reagents
Electrophilic Aromatic Substitution-OCH₃ (activating, ortho, para-directing)C-5 (ortho to -OCH₃)Halogens (e.g., Br₂, Cl₂), Nitrating agents (e.g., HNO₃/H₂SO₄)
Directed Ortho-Metalation-OCH₃ (directing metalation group)C-5 (ortho to -OCH₃)n-BuLi followed by E⁺ (e.g., R-CHO, R₂CO, R-X)

Further halogenation, such as bromination or chlorination, of this compound is expected to occur at the position most activated by the methoxy group, which is the C-5 position. brainly.invedantu.compearson.comacs.org The reaction would typically be carried out using a halogenating agent like bromine or chlorine in the presence of a Lewis acid or in a suitable solvent like acetic acid.

Similarly, nitration of the aromatic ring would likely be directed to the C-5 position due to the strong activating and directing effect of the methoxy group. tiwariacademy.comnih.govresearchgate.net A mixture of nitric acid and sulfuric acid is the standard reagent for this transformation. The regioselectivity of these reactions is a critical aspect, and detailed studies would be necessary to determine the precise product distribution.

Modifications of the Propanenitrile Aliphatic Chain

The propanenitrile chain contains two key reactive positions: the α-carbon (adjacent to the nitrile group) and the nitrile group itself. The methylene (B1212753) protons at the α-position are acidic and can be deprotonated to form a carbanion, which is a potent nucleophile. The nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions.

The α-carbon of the propanenitrile chain is activated by the electron-withdrawing nitrile group, rendering the α-protons acidic enough to be removed by a suitable base. The resulting carbanion can react with various electrophiles, allowing for the introduction of new functional groups.

Alkylation: While specific examples detailing the α-alkylation of this compound are not prevalent in readily available literature, the process is a standard transformation for phenylacetonitrile (B145931) derivatives. The reaction typically involves deprotonation with a base like sodium hydride (NaH) or lithium diisopropylamide (LDA) followed by the addition of an alkyl halide (R-X).

Halogenation: Similarly, α-halogenation can be achieved by treating the nitrile with a halogenating agent under basic conditions or via the reaction of its enolate with an electrophilic halogen source.

Amination: The introduction of an amino group at the α-position is a documented modification for related structures. For instance, the compound 3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile has been synthesized, indicating that α-amination is a feasible transformation for this scaffold. nih.gov This modification introduces a new chiral center and a basic nitrogen atom, significantly altering the molecule's properties and potential applications.

Table 1: Examples of Alpha-Functionalization on Related Nitrile Compounds

FunctionalizationReagents/ConditionsProduct TypePotential Outcome for Target Compound
Alkylation1. Base (e.g., LDA, NaH) 2. Alkyl Halide (R-X)α-Alkyl propanenitrileIntroduction of alkyl substituents for steric and electronic modification.
HalogenationBase, Halogen Source (e.g., NBS, NCS)α-Halo propanenitrilePrecursor for further nucleophilic substitution or elimination reactions.
AminationMethods vary (e.g., electrophilic amination)α-Amino propanenitrileYields derivatives like 3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile. nih.gov

This table presents generalized reactions common for this class of compounds.

Beyond simple α-functionalization, the propanenitrile chain can be extended or more elaborately modified.

Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensation reactions with aldehydes or ketones. This reaction, typically catalyzed by a weak base like piperidine, results in the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated nitrile. This method is used to synthesize a variety of substituted phenylcyanoacrylates from benzaldehydes and cyanoacetates, demonstrating a powerful strategy for chain diversification. chemrxiv.org

Hydrolysis and Reduction: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. Alternatively, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. These transformations convert the nitrile into other important functional groups, opening up new avenues for derivatization. For example, the resulting amine can be used in the synthesis of more complex nitrogen-containing heterocycles.

Synthesis of Spiro and Fused Ring Systems Involving the Compound

The structural features of this compound make it a potential precursor for the synthesis of more complex polycyclic systems, including spirocyclic and fused-ring structures. These scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional nature.

Spirocycles: Spirocyclic compounds contain two rings connected by a single common atom. The synthesis of spirocycles often involves intramolecular reactions. For instance, a strategy known as intramolecular ipso-halocyclization has been used on related p-methoxyaryl alkynes to generate spiro[4.5]trienones. amazonaws.com A hypothetical route could involve modifying the propanenitrile chain of this compound into a suitable alkyne-containing side chain, which could then undergo an intramolecular cyclization, with the methoxy-activated aromatic ring acting as the nucleophile.

Fused Rings: Fused ring systems are formed when two rings share two or more common atoms. The synthesis of fused rings often relies on cycloaddition reactions or intramolecular cyclizations. One potential approach involves the generation of an ortho-quinone methide intermediate from the bromo-methoxyphenyl ring, which can then undergo an inverse electron-demand Diels-Alder reaction to form fused heterocyclic systems. rsc.org

Development of Complex Molecular Scaffolds

Building blocks like this compound are valuable starting materials for the synthesis of complex molecules with potential biological activity. A prominent example is the synthesis of Ivabradine, a drug used for the symptomatic treatment of heart-related chest pain and heart failure. While the industrial synthesis of Ivabradine starts from the isomeric 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, the synthetic strategies employed are highly relevant. justia.comgoogle.com The synthesis involves the reaction of 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene with the lithium salt of acetonitrile (B52724) to form the propanenitrile core structure. justia.comgoogle.com This key intermediate then undergoes further complex transformations to build the final benzazepinone (B8055114) fused to a bicyclic system. justia.com This illustrates how the bromo-methoxyphenylpropanenitrile scaffold serves as a crucial foundation for constructing sophisticated, multi-ring molecular architectures.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an unparalleled tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 3-(3-Bromo-4-methoxyphenyl)propanenitrile would provide critical information about the electronic environment of each hydrogen atom. The aromatic region would display characteristic signals for the three protons on the substituted benzene (B151609) ring. The proton ortho to the bromine atom would likely appear as a doublet, the proton between the bromo and propionitrile (B127096) groups as a doublet of doublets, and the proton ortho to the methoxy (B1213986) group as a doublet. The methoxy group itself would present as a sharp singlet, typically around 3.8-4.0 ppm. The aliphatic chain would show two triplet signals corresponding to the two methylene (B1212753) groups (-CH₂CH₂CN), with their coupling providing connectivity information.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. For this compound, this would include distinct signals for the six aromatic carbons, the two aliphatic carbons of the propyl chain, the nitrile carbon, and the methoxy carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-donating methoxy group and the electron-withdrawing bromo and propionitrile substituents.

While less common for routine analysis of small molecules, solid-state NMR (ssNMR) could be employed to study the compound in its crystalline form. This technique can provide information about the molecular conformation and packing in the solid state, which may differ from its solution-state conformation. It is particularly useful for identifying polymorphism, where a compound can exist in different crystalline forms.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

HRMS is essential for determining the exact elemental formula of a compound. For C₁₀H₁₀BrNO, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Fragmentation analysis within the mass spectrometer would reveal characteristic bond cleavages. Common fragmentation pathways would likely include the loss of the nitrile group, cleavage of the propyl chain, and potentially the loss of a methyl radical from the methoxy group, providing further structural confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

IR Spectroscopy: The IR spectrum of this compound would exhibit a sharp, intense absorption band around 2240-2260 cm⁻¹, characteristic of the C≡N (nitrile) stretching vibration. Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C-O stretching of the methoxy group would result in a strong band in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The nitrile stretch is also Raman active. The aromatic ring vibrations often give strong signals in the Raman spectrum, providing further information on the substitution pattern.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the isolation of the compound during its synthesis and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. A patent for a related synthesis mentions the use of a UPLC (Ultra-Performance Liquid Chromatography) system with a C18 reversed-phase column and a Diode Array Detector (DAD) for analysis. Such a system would be highly effective in separating this compound from starting materials, by-products, and other impurities. The DAD would provide the UV-Vis spectrum of the compound, aiding in its identification.

Gas Chromatography (GC): For a compound with sufficient volatility and thermal stability, Gas Chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment and separation.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for larger-scale column chromatography purification.

In-situ and Real-time Spectroscopic Monitoring of Reactions

The progression of chemical reactions to form this compound can be meticulously tracked in real-time through the application of in-situ spectroscopic techniques. This approach, a cornerstone of Process Analytical Technology (PAT), facilitates a deeper understanding of reaction kinetics, mechanism, and the influence of various parameters, ultimately leading to enhanced process control, improved yield, and higher product quality. pharmoutsourcing.comwikipedia.orgmt.com By embedding spectroscopic probes directly into the reaction vessel, data is collected continuously and non-destructively, providing a live window into the chemical transformation as it occurs. americanpharmaceuticalreview.com

A plausible synthetic route for this compound involves the nucleophilic substitution of a benzylic halide, such as 1-(bromomethyl)-3-bromo-4-methoxybenzene, with a cyanide salt (e.g., Sodium Cyanide). In-situ monitoring would track the consumption of the halide and the formation of the nitrile product.

Hypothetical Reaction for Monitoring:

1-(bromomethyl)-3-bromo-4-methoxybenzene + Sodium Cyanide → this compound + Sodium Bromide

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the progress of this reaction by tracking changes in the vibrational frequencies of functional groups. youtube.comazom.com An Attenuated Total Reflectance (ATR) probe made of a chemically resistant material like diamond or silicon can be immersed directly into the reaction mixture.

The key spectral events to monitor would be:

Formation of the Nitrile Group (C≡N): The most prominent indicator of product formation is the appearance and growth of a sharp, distinct absorption band corresponding to the nitrile stretching vibration. This peak typically appears in the range of 2240-2260 cm⁻¹. aanda.orgresearchgate.net Its intensity is directly proportional to the concentration of the this compound product.

Consumption of the Benzylic Halide (C-Br): The disappearance of the starting material can be monitored by the decrease in intensity of the absorption band associated with the C-Br stretching vibration of the bromomethyl group.

By plotting the intensity of these characteristic peaks over time, a real-time concentration profile of the reactants and products can be generated.

Illustrative FTIR Reaction Monitoring Data

Reaction Time (minutes)Reactant Peak Intensity (C-Br stretch, arbitrary units)Product Peak Intensity (C≡N stretch, arbitrary units)
01.000.00
100.750.25
200.520.48
300.310.69
400.150.85
500.050.95
60<0.010.99

In-situ Raman Spectroscopy

Raman spectroscopy offers a complementary vibrational spectroscopy technique that is particularly advantageous for reactions in aqueous or polar media due to water being a weak Raman scatterer. irdg.org It is also highly sensitive to non-polar bonds and aromatic ring vibrations. spectroscopyonline.com

For the synthesis of this compound, a Raman probe would be used to monitor:

C-Br Stretching Vibration: The C-Br bond of the starting material has a characteristic Raman signal, often found in the lower frequency region (e.g., 250-300 cm⁻¹). The decrease in this signal would indicate reactant consumption. americanpharmaceuticalreview.com

Aromatic Ring Vibrations: Changes in the substitution pattern on the benzene ring can cause subtle shifts in the ring's vibrational modes. These can be tracked to follow the reaction's progress.

Nitrile Group (C≡N): Similar to FTIR, the nitrile group has a strong and characteristic Raman signal, providing a clear marker for product formation. researchgate.net

The high-quality data from Raman spectroscopy allows for precise tracking of reactant consumption and product formation, enabling the optimization of reaction endpoints and prevention of byproduct formation. aiche.org

Illustrative Raman Reaction Monitoring Data

Reaction Time (minutes)Relative Concentration of Reactant (%)Relative Concentration of Product (%)
01000
156832
304060
451882
60595
75<1>99

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

Real-time NMR spectroscopy provides highly detailed structural information, allowing for the unambiguous identification and quantification of reactants, intermediates, and products directly in the reaction mixture. nih.gov While requiring more specialized equipment compared to FTIR or Raman, flow-NMR setups can be integrated with chemical reactors.

Key observables in ¹H NMR for monitoring this reaction would include:

Reactant Signal: The methylene protons (-CH₂Br) of the starting material, 1-(bromomethyl)-3-bromo-4-methoxybenzene, would have a characteristic chemical shift. The integration of this signal would decrease as the reaction proceeds.

Product Signal: The formation of this compound would be confirmed by the appearance of new signals corresponding to the methylene protons adjacent to the nitrile group (-CH₂CN). These protons would resonate at a different chemical shift compared to the starting material's methylene protons.

Kinetic analysis of the reaction can be performed by monitoring the change in the integral values of these specific proton signals over time. acs.orgresearchgate.net This provides invaluable data for mechanistic studies and process optimization.

The integration of these advanced spectroscopic techniques provides a data-rich environment for the synthesis of this compound, moving beyond traditional offline analysis and enabling a more controlled, efficient, and reproducible manufacturing process. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies of 3 3 Bromo 4 Methoxyphenyl Propanenitrile

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimized molecular geometry and the distribution of electrons. For 3-(3-Bromo-4-methoxyphenyl)propanenitrile, these calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

The geometry of the benzene (B151609) ring is influenced by its substituents: the bromo, methoxy (B1213986), and propanenitrile groups. The methoxy group (-OCH₃) is an electron-donating group through resonance, while the bromo (-Br) and propanenitrile (-CH₂CH₂CN) groups are electron-withdrawing. These electronic effects modulate the bond lengths and angles of the aromatic ring. For instance, the C-O bond of the methoxy group and the C-Br bond will have characteristic lengths that can be precisely calculated. The propanenitrile side chain introduces conformational flexibility, with rotation possible around the C-C single bonds. Quantum chemical calculations can identify the most stable conformer by locating the minimum on the potential energy surface.

The electronic structure is often visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for predicting chemical reactivity. In a molecule like this compound, the HOMO is likely to be localized on the electron-rich methoxy-substituted benzene ring, while the LUMO may have significant contributions from the electron-withdrawing nitrile group and the C-Br antibonding orbital. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitation properties.

Table 1: Illustrative Calculated Geometrical Parameters for a Substituted Benzene Ring This table presents typical bond lengths and angles that would be determined for the substituted ring of this compound through quantum chemical calculations.

ParameterTypical Calculated Value
C-Br Bond Length~1.90 Å
C-O (methoxy) Bond Length~1.36 Å
C-C (aromatic) Bond Length~1.39 - 1.41 Å
C-C-C (ring) Bond Angle~118° - 121°
C-O-C (methoxy) Bond Angle~118°

Density Functional Theory (DFT) for Reactivity Predictions and Transition State Analysis

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying larger molecules. DFT can be used to calculate a variety of chemical reactivity descriptors. researchgate.net For this compound, these descriptors help in understanding its behavior in chemical reactions.

Key reactivity indices derived from DFT include:

Ionization Potential (IP): The energy required to remove an electron, related to the HOMO energy.

Electron Affinity (EA): The energy released when an electron is added, related to the LUMO energy.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the electrophilic nature of a molecule.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. bohrium.com An MEP map for this compound would visualize the regions of positive and negative electrostatic potential on the molecule's surface. The area around the nitrogen atom of the nitrile group and the oxygen of the methoxy group would show negative potential (red/yellow), indicating nucleophilic sites. nih.gov Conversely, the hydrogen atoms and the region of the σ-hole on the bromine atom would exhibit positive potential (blue), indicating electrophilic sites. unipi.it

DFT is also instrumental in mapping out reaction mechanisms by locating transition states—the high-energy structures that connect reactants and products. acs.org By calculating the activation energy (the energy difference between the reactant and the transition state), chemists can predict the feasibility and rate of a proposed reaction pathway.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule in the gas phase, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time, including their conformational changes and interactions with other molecules, such as solvents or biological macromolecules. mdpi.com

For this compound, the flexibility of the propanenitrile side chain is a key feature to study with MD. The simulations can explore the rotational landscape of the C-C bonds, revealing the most populated conformations in a given environment. This is crucial for understanding how the molecule might bind to a receptor or a catalyst active site.

MD simulations are also used to study intermolecular interactions. By simulating the compound in a solvent like water or an organic solvent, one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. acs.org The nitrile nitrogen and methoxy oxygen can act as hydrogen bond acceptors. nih.gov The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction where the electropositive region (σ-hole) on the halogen interacts with a nucleophile. mdpi.comrsc.org These interactions are critical for understanding the compound's solubility, crystal packing, and biological activity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy. nih.govstenutz.euias.ac.in By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts. nih.gov These are often scaled or referenced against a known standard (like TMS) to improve agreement with experimental values. nih.gov Such predictions are invaluable for assigning the signals in a complex experimental spectrum to specific atoms in the molecule. wisc.edu

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data This table provides an example of how theoretical spectroscopic data for a compound like this compound would be compared with experimental findings.

ParameterPredicted Value (DFT)Typical Experimental Value
¹³C Chemical Shift (C≡N)~118 ppm~117-120 ppm
¹H Chemical Shift (Ar-H)6.8 - 7.5 ppm6.9 - 7.6 ppm
IR Frequency (C≡N stretch)~2245 cm⁻¹~2240-2260 cm⁻¹
IR Frequency (C-O stretch)~1250 cm⁻¹~1240-1260 cm⁻¹

Elucidation of Reaction Pathways and Energy Landscapes

Theoretical chemistry allows for the detailed exploration of potential reaction pathways, providing a level of detail that is often inaccessible through experiments alone. nih.gov For this compound, this could involve studying its synthesis or its subsequent transformations.

For example, in a potential synthesis involving the cyanation of a precursor, computational models could compare different mechanisms, such as nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. nih.gov By calculating the Gibbs free energy profile for each step, including intermediates and transition states, the most energetically favorable pathway can be identified. acs.orgarxiv.org This helps in understanding the reaction's kinetics and thermodynamics and can guide the optimization of reaction conditions (e.g., choice of catalyst, solvent, and temperature).

Similarly, the reactivity of the compound itself can be investigated. For instance, the hydrolysis of the nitrile group to a carboxylic acid or its reduction to an amine are common transformations. numberanalytics.com Computational studies can model these reactions, revealing the activation barriers and the structures of the key intermediates, thus predicting the conditions under which these transformations are likely to occur.

Theoretical Insights into Catalytic Processes Involving the Compound

If this compound were to be used as a substrate in a catalytic reaction, computational modeling could provide deep insights into the catalytic cycle. DFT calculations are frequently used to study the interaction of a substrate with a catalyst, be it a transition metal complex, an organocatalyst, or an enzyme.

The modeling would typically involve these steps:

Substrate Binding: Calculating the geometry and binding energy of the compound within the catalyst's active site.

Catalytic Transformation: Mapping the energy profile of the chemical transformation, such as the oxidative addition of the C-Br bond to a metal center or the activation of the nitrile group.

Product Release: Modeling the dissociation of the product from the catalyst, completing the catalytic cycle.

These studies can explain the observed selectivity (chemo-, regio-, and stereo-selectivity) of a catalytic process and can be used to rationally design more efficient or selective catalysts. For example, by understanding the non-covalent interactions that govern substrate orientation in the active site, one could modify the catalyst's structure to improve the outcome of the reaction.

Applications of 3 3 Bromo 4 Methoxyphenyl Propanenitrile in Complex Organic Synthesis

Role as a Key Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgnumberanalytics.comtcichemicals.com The structure of 3-(3-Bromo-4-methoxyphenyl)propanenitrile offers several reactive sites that can be exploited in MCRs.

The nitrile group can participate in a variety of MCRs. For instance, in the presence of a strong base, the α-protons to the nitrile group can be deprotonated, generating a nucleophilic carbanion. This carbanion can then react with electrophiles in a sequential MCR. While specific MCRs involving this compound are not extensively documented, its structural motifs are found in reactants for well-known MCRs. For example, derivatives of phenylpropanenitrile can undergo Michael additions to enones, setting the stage for subsequent cyclization reactions. mdpi.com

The bromo-substituent on the aromatic ring provides a handle for palladium-catalyzed cross-coupling reactions, a powerful tool in MCRs for introducing molecular diversity. This allows for the late-stage functionalization of the molecule within a multi-component sequence.

Table 1: Potential Multi-Component Reactions Involving the this compound Scaffold

MCR TypePotential Role of the CompoundKey Reactive Site(s)
Passerini ReactionAs the isocyanide component (after reduction of the nitrile)Isocyanide
Ugi ReactionAs the isocyanide component (after reduction of the nitrile)Isocyanide
Biginelli ReactionAs a modified aldehyde component (after functional group transformation)Carbonyl group
Hantzsch Dihydropyridine SynthesisAs a modified aldehyde componentCarbonyl group

It is important to note that while the core structure is amenable to these transformations, specific reaction conditions would need to be developed and optimized.

Strategic Intermediate in the Synthesis of Diverse Heterocyclic Frameworks

The chemical functionalities of this compound make it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The nitrile group is a particularly versatile handle for constructing nitrogen-containing heterocycles. arkat-usa.orglongdom.org

For example, the nitrile can undergo reduction to a primary amine, which can then be used in cyclization reactions to form heterocycles such as pyrrolidines, piperidines, and azepanes. A notable application is in the synthesis of the dimethoxy analog, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, which serves as a key intermediate in the synthesis of Ivabradine, a drug used for the symptomatic treatment of heart-related chest pain and heart failure. justia.comgoogle.com

Furthermore, the nitrile group can participate in cycloaddition reactions or be hydrolyzed to a carboxylic acid, which opens up pathways to other heterocyclic systems like lactams and lactones. The bromo-substituent allows for intramolecular cyclization via palladium-catalyzed C-C or C-N bond formation, leading to fused heterocyclic systems. For instance, intramolecular Heck reactions could be envisioned to form dihydroisoquinoline or related scaffolds. The Ritter reaction, which involves the reaction of a carbocation with a nitrile, could also be employed to synthesize various aza-heterocycles. researchgate.net

Precursor for Advanced Materials and Functional Molecules

The unique combination of a brominated aromatic ring and a nitrile group in this compound suggests its potential as a precursor for advanced materials. The bromo-substituent can be utilized for polymerization reactions, such as Suzuki or Stille polycondensation, to create conjugated polymers with potentially interesting optical and electronic properties. The methoxy (B1213986) group can enhance the solubility and processability of such polymers.

The nitrile group can also be transformed into other functional groups suitable for material science applications. For example, hydrolysis to a carboxylic acid would allow for the formation of polyesters or polyamides. Furthermore, the nitrile group itself can be incorporated into polymeric structures or used to modify surfaces.

While direct applications of this compound in this area are not yet established, the functional handles it possesses are highly relevant to the synthesis of functional organic materials.

Utility in the Construction of Natural Product Analogues (focus on synthetic routes)

Natural products are a rich source of inspiration for drug discovery, and the synthesis of their analogues is a key strategy in medicinal chemistry. rsc.org The this compound scaffold can serve as a valuable building block for creating analogues of natural products containing a substituted phenylpropane or related substructure.

The synthetic utility of this compound lies in the ability to sequentially or concurrently modify its functional groups. For example, the bromo-substituent can be used to introduce various aryl or alkyl groups via cross-coupling reactions, mimicking the substitution patterns found in natural products. The nitrile group can be elaborated into a variety of functional groups, including amines, carboxylic acids, and ketones, which are common in natural product structures.

A hypothetical synthetic route towards a natural product analogue could involve an initial Suzuki coupling at the bromo-position to install a complex aryl moiety, followed by reduction of the nitrile to an amine and subsequent acylation or alkylation to build up the desired side chain. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Contribution to the Development of Research Tools and Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. mskcc.orgnih.gov The development of effective chemical probes often requires a scaffold that can be readily modified to optimize binding affinity, selectivity, and other properties. The this compound molecule possesses features that make it an attractive starting point for the development of such tools.

The bromo-substituent provides a convenient site for the introduction of reporter groups, such as fluorophores or biotin (B1667282) tags, via cross-coupling reactions. This allows for the visualization and isolation of the probe's biological targets. The methoxy and nitrile groups can be modified to fine-tune the molecule's physicochemical properties, such as solubility and cell permeability, which are crucial for its function as a probe.

For instance, a library of compounds derived from this compound could be synthesized and screened for activity against a particular protein target. Once a hit is identified, the bromo-position can be used to attach a tag for pull-down experiments to identify the protein's binding partners.

Design and Synthesis of Chemically Diverse Compound Libraries

The creation of compound libraries is a cornerstone of modern drug discovery and chemical biology. The structural features of this compound make it an excellent scaffold for combinatorial synthesis, enabling the rapid generation of a large number of diverse molecules.

The bromo- and nitrile functionalities represent orthogonal reactive handles that can be addressed with a wide range of chemical transformations. This allows for a "diversity-oriented synthesis" approach, where different building blocks can be introduced at these positions to create a library of compounds with significant structural variation.

Table 2: Exemplary Reactions for Library Synthesis from this compound

Reactive SiteReaction TypePotential ReagentsResulting Functional Group
Bromo-substituentSuzuki CouplingArylboronic acidsBiaryl
Bromo-substituentSonogashira CouplingTerminal alkynesArylalkyne
Bromo-substituentBuchwald-Hartwig AminationAminesArylamine
Nitrile GroupReductionReducing agents (e.g., LiAlH4)Primary amine
Nitrile GroupHydrolysisAcid or baseCarboxylic acid
Nitrile Group[2+3] CycloadditionAzidesTetrazole
α-Position to NitrileAlkylationAlkyl halides (after deprotonation)Substituted propanenitrile

By systematically combining different reactions and reagents at these positions, a large and diverse library of compounds can be efficiently synthesized and screened for biological activity.

Green Chemistry Principles in the Synthesis and Utilization of 3 3 Bromo 4 Methoxyphenyl Propanenitrile

Atom Economy and Step Efficiency in Synthetic Routes

Atom economy and step efficiency are foundational concepts in green chemistry that measure the efficiency of a chemical reaction in converting reactants to the desired product.

A hypothetical synthesis of 3-(3-Bromo-4-methoxyphenyl)propanenitrile could proceed from 1-(bromomethyl)-3-bromo-4-methoxybenzene and sodium cyanide.

Table 1: Hypothetical Atom Economy Calculation

ReactantFormulaMolecular Weight ( g/mol )Atoms Incorporated into ProductUnutilized Atoms (By-product)
1-(bromomethyl)-3-bromo-4-methoxybenzeneC₈H₈Br₂O280.0C₈H₈BrOBr
Sodium CyanideNaCN49.0CNNa
Total 329.0 NaBr
Product: this compoundC₁₀H₁₀BrNO240.1
By-product: Sodium BromideNaBr102.9

Calculation: Percentage Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Percentage Atom Economy = (240.1 / (280.0 + 49.0)) x 100 ≈ 72.9%

This calculation demonstrates that even in a seemingly straightforward, one-step addition, a significant portion of the reactant mass is converted into a by-product, highlighting an area for potential improvement.

Solvent Selection and Alternative Reaction Media

Solvent choice is a critical factor in green chemistry, as solvents often constitute the largest mass component in a reaction and are a major source of waste and energy consumption.

Traditional syntheses of related compounds frequently employ conventional organic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724), methanol, and dichloromethane. justia.comgoogle.com While effective, many of these solvents pose environmental or health hazards. Green chemistry encourages the use of safer, more benign alternatives.

Alternative Reaction Media:

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. While the low aqueous solubility of many organic reactants can be a challenge, techniques like phase-transfer catalysis can facilitate reactions in aqueous media.

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. ILs have negligible vapor pressure, reducing air pollution, and can often be recycled. Their use has been reported in related syntheses, such as for 1,3-oxazine derivatives, where they promote mild reaction conditions and high yields. acgpubs.org

Supercritical Fluids: Supercritical CO₂, for example, can be an excellent replacement for organic solvents. It is non-toxic, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, it can be easily removed by depressurization.

Natural Deep Eutectic Solvents (NADESs): A newer class of green solvents, NADESs are formed from mixtures of natural, abundant compounds like sugars and amino acids. A study on the synthesis of a bis-tetronic acid derivative using a proline/glycol NADES demonstrated its potential as an environmentally friendly reaction medium. mdpi.com

Table 2: Comparison of Selected Solvents

SolventClassificationKey Green Chemistry Considerations
Tetrahydrofuran (THF)Conventional OrganicForms explosive peroxides; volatile organic compound (VOC). justia.comgoogle.comgoogle.com
DichloromethaneConventional OrganicSuspected carcinogen; high environmental persistence. justia.comgoogle.com
WaterGreen AlternativeBenign, non-toxic, abundant; may require special techniques for organic reactants. google.com
Ionic LiquidsGreen AlternativeLow volatility, recyclable, tunable properties; potential toxicity and cost can be drawbacks. acgpubs.org
Supercritical CO₂Green AlternativeNon-toxic, easily removed; requires high-pressure equipment.

Development of Sustainable Catalytic Systems

The third principle of green chemistry advocates for using catalytic reagents over stoichiometric ones. Catalysts increase reaction rates without being consumed, reducing waste from the reaction itself.

In documented syntheses of similar compounds, stoichiometric quantities of strong bases like n-butyllithium are used. justia.comgoogle.com These reagents are often hazardous (pyrophoric) and generate significant waste. The development of catalytic alternatives is a key goal. For instance, a synthesis of a related compound utilized a catalytic amount of ferric chloride (FeCl₃), which is an improvement as it is based on an earth-abundant and less toxic metal. google.com

A further step towards sustainability is the use of biocatalysts. Enzymes operate under mild conditions (neutral pH, ambient temperature) in aqueous environments and exhibit high selectivity, which can eliminate the need for protecting groups and reduce by-product formation. mdpi.com

Waste Reduction and By-product Valorization Strategies

Preventing waste is preferable to treating it after it has been created. This principle is closely linked to atom economy and reaction design. Syntheses that involve extensive work-up procedures, such as multiple solvent extractions and silica (B1680970) gel chromatography, generate considerable waste. justia.comgoogle.com

Strategies for waste reduction include:

Designing reactions with high atom economy.

Using catalysts to minimize by-product formation.

Optimizing reactions to achieve high yields and selectivity.

By-product Valorization: When by-products are unavoidable, finding uses for them can turn waste into a valuable resource. In the hypothetical synthesis mentioned in section 8.1, the by-product is sodium bromide (NaBr). While NaBr has industrial applications, the economic feasibility of recovering it from a reaction mixture depends on the scale of the synthesis and the purity required. The goal is to create integrated processes where the output of one reaction becomes the input for another.

Energy Efficiency in Reaction Design and Process Optimization

Chemical processes should be designed to minimize energy requirements. Many synthetic routes for related nitriles involve significant energy inputs, such as prolonged heating under reflux or cooling to very low temperatures (e.g., -60°C). justia.comgoogle.comgoogle.com

Process optimization can drastically reduce energy consumption. Key strategies include:

Use of Catalysts: Catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and, consequently, energy use. For example, a reaction that took 24 hours with conventional heating was completed in just 15 minutes using microwave energy, with an improved yield. mdpi.com

Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow reactors can offer better heat transfer, improved safety, and higher energy efficiency, particularly for large-scale production.

Table 3: Energy Efficiency Comparison: Conventional vs. Microwave Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 24 hours15 minutes
Temperature 60°C60°C
Yield 59%83%
Energy Input High (prolonged heating)Low (short duration)

Data adapted from a comparative study on a related synthesis. mdpi.com

Safer Synthesis Approaches for this compound

The twelfth principle of green chemistry states that substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires.

The synthesis of related compounds has been shown to use highly hazardous materials, including:

n-Butyllithium: A pyrophoric reagent that can ignite spontaneously in air. justia.comgoogle.com

Liquid Ammonia (B1221849): A toxic and corrosive gas that requires special handling. google.com

Dibromine: A highly corrosive and toxic liquid. justia.com

Future Research Directions and Unexplored Avenues for 3 3 Bromo 4 Methoxyphenyl Propanenitrile

Discovery of Novel Reactivity Patterns and Transformations

While the bromo and nitrile functionalities of 3-(3-bromo-4-methoxyphenyl)propanenitrile are its most apparent reactive sites, future research could focus on uncovering more nuanced and previously unexplored reactivity patterns.

C-H Activation: The aromatic and aliphatic C-H bonds present in the molecule are traditionally considered unreactive. However, the field of C-H activation has matured significantly, offering the potential for direct functionalization without the need for pre-installed reactive handles. Future studies could explore transition-metal-catalyzed C-H arylation, alkylation, or amination at various positions on the phenyl ring or the propanenitrile chain, leading to a new family of derivatives.

Dual Functional Group Transformations: Investigating reactions that simultaneously transform both the bromo and nitrile groups could lead to rapid increases in molecular complexity. For instance, a one-pot reaction involving a Sonogashira coupling at the bromide followed by an intramolecular cyclization onto the nitrile group could generate novel heterocyclic scaffolds.

Photoredox Catalysis: The application of visible-light photoredox catalysis could unlock novel transformations. For example, photo-induced single-electron transfer could facilitate radical-based reactions, such as the generation of an aryl radical from the C-Br bond for subsequent coupling reactions, or reactions involving the α-position of the nitrile group.

Integration with Automation and High-Throughput Synthesis Technologies

The demand for large libraries of compounds for drug discovery and material science necessitates the adoption of modern synthesis technologies. acs.orgarborpharmchem.com this compound is an ideal candidate for integration into automated and high-throughput workflows.

Automated Synthesis Platforms: The development of automated platforms for the sequential or parallel synthesis of derivatives from this starting material could significantly accelerate the discovery of new bioactive molecules. arborpharmchem.com These systems can handle reaction setup, purification, and analysis, allowing for the rapid generation of compound libraries with diverse functionalities.

High-Throughput Experimentation (HTE): HTE techniques can be employed to rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, bases) for known transformations, such as Suzuki or Buchwald-Hartwig couplings of the aryl bromide. strath.ac.ukpurdue.edu This would allow for the quick optimization of reaction yields and the discovery of novel catalytic systems that are more efficient or sustainable. A typical HTE workflow for a Suzuki coupling is outlined in the table below.

ParameterVariables
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃
Ligand SPhos, XPhos, RuPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THF
Temperature 80 °C, 100 °C, 120 °C

Flow Chemistry: The use of continuous flow reactors for the synthesis of derivatives offers several advantages over traditional batch chemistry, including enhanced safety, better heat and mass transfer, and the ability to scale up production seamlessly. purdue.edu The synthesis of this compound itself, or its subsequent transformations, could be adapted to flow processes, improving efficiency and consistency.

Machine Learning and AI-Driven Reaction Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. researchgate.net These tools can be used to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. eurekalert.org

Predictive Modeling: ML models can be trained on existing chemical reaction data to predict the outcome of a reaction involving this compound. acs.orgchemengineerkey.com For example, an AI model could predict the regioselectivity of an electrophilic aromatic substitution or the yield of a cross-coupling reaction under a given set of conditions. acs.org

Retrosynthesis Analysis: AI-powered retrosynthesis tools can be used to identify novel and efficient synthetic pathways to complex target molecules starting from this compound. These tools can analyze vast reaction databases to suggest disconnections and precursor molecules that may not be obvious to a human chemist.

Reaction Optimization: ML algorithms can be coupled with automated reaction platforms to create self-optimizing systems. These systems can iteratively perform experiments, analyze the results, and use the data to inform the next set of experiments, rapidly converging on the optimal conditions for a desired transformation. dtu.dk

Exploration of its Role in Emerging Chemical Disciplines

The unique combination of functional groups in this compound makes it a promising candidate for application in emerging areas of chemistry.

Chemical Biology: The methoxyphenyl and nitrile moieties can be found in various biologically active molecules. This compound could serve as a scaffold for the development of new chemical probes to study biological processes or as a starting point for the synthesis of novel drug candidates. google.com

Materials Science: The aromatic ring and polar nitrile group suggest potential applications in the synthesis of novel organic materials. For example, it could be used to create liquid crystals, organic light-emitting diodes (OLEDs), or functional polymers with specific electronic or optical properties.

Supramolecular Chemistry: The potential for this molecule to engage in various non-covalent interactions, such as halogen bonding (C-Br), hydrogen bonding (nitrile nitrogen), and π-stacking (aromatic ring), makes it an interesting building block for the construction of complex supramolecular assemblies.

Development of More Efficient and Environmentally Benign Production Methods

While this compound is commercially available, future research should focus on developing more sustainable and efficient methods for its production. guidechem.com

Greener Synthesis Routes: Current synthetic methods may rely on harsh reagents or produce significant waste. Research into greener alternatives, such as the use of biocatalysis or less toxic solvents, is crucial. iitbhilai.ac.inresearchgate.net For example, enzymatic approaches for the synthesis of nitriles are gaining traction as environmentally friendly alternatives. nih.govmdpi.com

Catalytic Methods: The development of novel catalytic systems for the key bond-forming steps in its synthesis could lead to higher yields, lower catalyst loadings, and milder reaction conditions. This includes exploring the use of earth-abundant metal catalysts as alternatives to precious metals. iitbhilai.ac.in

Atom Economy: Designing synthetic routes that maximize atom economy is a core principle of green chemistry. Future research could focus on developing syntheses that incorporate a greater proportion of the atoms from the starting materials into the final product, thereby minimizing waste. researchgate.net

Uncovering Undiscovered Synthetic Applications

The true potential of a building block is often realized through the discovery of completely new synthetic applications.

Multicomponent Reactions: The development of new multicomponent reactions where this compound is a key component could lead to the rapid and efficient synthesis of complex molecules in a single step.

Domino Reactions: The strategic placement of the bromo and nitrile groups could be exploited in the design of novel domino or cascade reactions. A single synthetic operation could trigger a series of transformations, leading to the formation of intricate molecular architectures.

Synthesis of Novel Heterocycles: The nitrile group is a versatile precursor for the synthesis of a wide range of nitrogen-containing heterocycles. arkat-usa.org Future research could explore novel cyclization strategies to construct new heterocyclic systems that are not readily accessible through existing methods.

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Bromo-4-methoxyphenyl)propanenitrile?

The synthesis often involves multi-step protocols, including nucleophilic substitution, coupling reactions, or functional group transformations. For example, intermediates like brominated phenols (e.g., 3-bromophenethylamine ) can serve as precursors. Aromatic nitriles are frequently synthesized via cyanation of aryl halides using catalysts like palladium or copper . Reaction optimization may involve adjusting solvents (e.g., DMF, THF), temperature, and stoichiometric ratios of reagents like KCN or NaCN.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • FT-IR : Identifies nitrile (C≡N) stretches (~2200–2260 cm⁻¹) and methoxy (C-O) vibrations (~1250 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and nitrile carbons (δ ~115–120 ppm) .
  • UV-Vis : Detects π→π* transitions in the aromatic system, with shifts influenced by bromine’s electron-withdrawing effects .

Q. How does the bromine substituent influence the electronic properties of the molecule?

Bromine acts as an electron-withdrawing group, polarizing the aromatic ring and altering charge distribution. Computational methods like Natural Bond Orbital (NBO) analysis can quantify hyperconjugative interactions and electron delocalization, while Fukui indices predict reactive sites for electrophilic/nucleophilic attacks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Cross-validation using complementary techniques is critical. For instance:

  • Contradictory NMR shifts : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
  • Ambiguous IR peaks : Compare experimental data with computed spectra from Density Functional Theory (DFT) .
  • Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural assignments .

Q. What strategies are recommended for optimizing reaction yield in the synthesis of this compound under varying catalytic conditions?

  • Catalyst screening : Test palladium (e.g., Pd(PPh₃)₄) vs. copper catalysts for cyanation efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Additives : Use phase-transfer catalysts (e.g., TBAB) to improve reagent solubility .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge transfer and stability .
  • Molecular docking : Simulate binding affinities with target proteins (e.g., enzymes) to assess potential bioactivity .
  • Molecular Dynamics (MD) : Study solvation effects and conformational flexibility in biological environments .

Q. What crystallographic techniques are used to determine the three-dimensional structure of this compound derivatives?

Single-crystal X-ray diffraction is the gold standard. Key parameters include:

  • Unit cell dimensions : Monoclinic systems (e.g., space group P21/n) are common for aromatic nitriles .
  • Data collection : High-resolution detectors (e.g., CCD) and low-temperature (e.g., 100 K) measurements reduce thermal motion artifacts .
  • Refinement : Software like SHELXL refines atomic positions and thermal displacement parameters .

Methodological Notes

  • Safety : Handle nitriles in fume hoods due to toxicity risks; use personal protective equipment (PPE) .
  • Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to minimize variability .
  • Open Science : Share crystallographic data via repositories like the Cambridge Structural Database (CSD) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromo-4-methoxyphenyl)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(3-Bromo-4-methoxyphenyl)propanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.